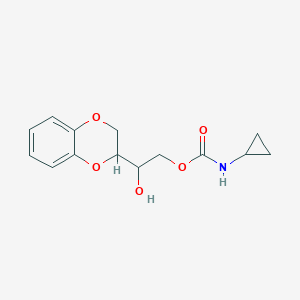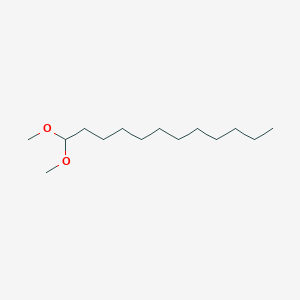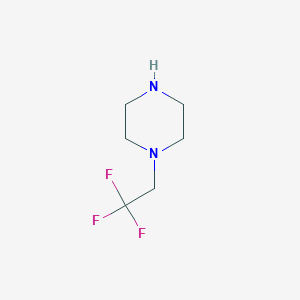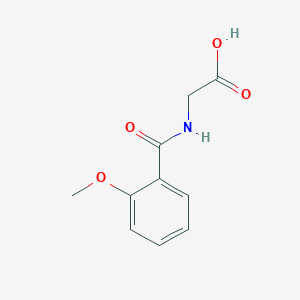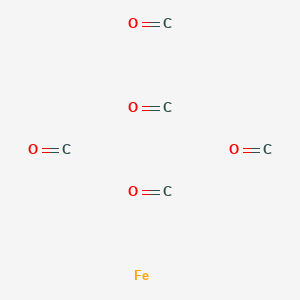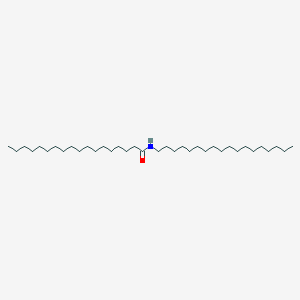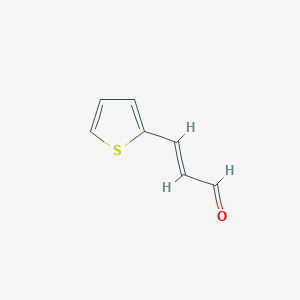
3-(2-Thienyl)acrylaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Thienyl)acrylaldehyde is a chemical compound that is widely used in scientific research due to its unique properties. This compound is also known as 3-(2-Thienyl)propenal or 2-thenaldehyde-3-acrylate. 3-(2-Thienyl)acrylaldehyde is a yellowish liquid with a pungent odor and is soluble in organic solvents such as ethanol, methanol, and chloroform.
作用機序
The mechanism of action of 3-(2-Thienyl)acrylaldehyde is not well understood. However, it is believed that the compound acts as a Michael acceptor, reacting with nucleophiles such as thiols and amines to form adducts. This reaction can lead to the modification of proteins and other biomolecules, which may have downstream effects on cellular signaling pathways.
Biochemical and Physiological Effects
3-(2-Thienyl)acrylaldehyde has been shown to have a variety of biochemical and physiological effects. For example, it has been reported to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which may have potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's.
実験室実験の利点と制限
One advantage of using 3-(2-Thienyl)acrylaldehyde in lab experiments is its versatility. It can be used as a starting material for the synthesis of a wide range of compounds, and its reactivity with nucleophiles makes it a useful tool for the modification of biomolecules. However, one limitation of using 3-(2-Thienyl)acrylaldehyde is its potential toxicity. The compound has been shown to be cytotoxic in certain cell lines, and caution should be taken when handling it in the lab.
将来の方向性
There are many potential future directions for research involving 3-(2-Thienyl)acrylaldehyde. One area of interest is the development of new synthetic routes for the compound and its derivatives. This could involve the use of new catalysts or reaction conditions to improve the yield and selectivity of the reaction. Another area of interest is the development of new applications for the compound in the fields of materials science and medicinal chemistry. For example, 3-(2-Thienyl)acrylaldehyde could be used as a building block for the synthesis of new organic semiconductors or as a scaffold for the development of new drugs. Additionally, further studies are needed to elucidate the mechanism of action of the compound and its effects on cellular signaling pathways.
合成法
The synthesis of 3-(2-Thienyl)acrylaldehyde involves the condensation of 2-thiophene carboxaldehyde with acrolein in the presence of a base catalyst. The reaction proceeds through the Michael addition of the thienyl group to the acrolein, followed by the elimination of a water molecule to form the final product. The yield of the reaction can be improved by using a more efficient catalyst and optimizing the reaction conditions.
科学的研究の応用
3-(2-Thienyl)acrylaldehyde has a wide range of applications in scientific research. It is commonly used as a starting material for the synthesis of various heterocyclic compounds, such as thieno[3,2-b]thiophene, thieno[2,3-b]pyridine, and thieno[2,3-d]pyrimidine. These compounds have potential applications in the fields of organic electronics, materials science, and medicinal chemistry.
特性
CAS番号 |
14756-03-7 |
|---|---|
分子式 |
C7H6OS |
分子量 |
138.19 g/mol |
IUPAC名 |
(E)-3-thiophen-2-ylprop-2-enal |
InChI |
InChI=1S/C7H6OS/c8-5-1-3-7-4-2-6-9-7/h1-6H/b3-1+ |
InChIキー |
IEAUKTACQUVNLS-HNQUOIGGSA-N |
異性体SMILES |
C1=CSC(=C1)/C=C/C=O |
SMILES |
C1=CSC(=C1)C=CC=O |
正規SMILES |
C1=CSC(=C1)C=CC=O |
その他のCAS番号 |
14756-03-7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(Methoxycarbonyl)oxy]benzoic acid](/img/structure/B77649.png)
